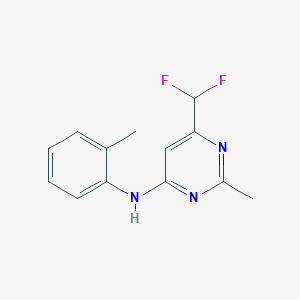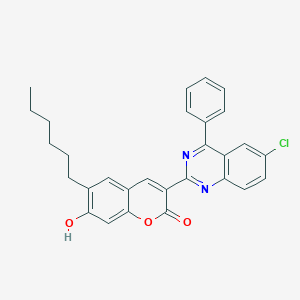![molecular formula C9H6N2O B6484148 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile CAS No. 2548989-33-7](/img/structure/B6484148.png)
2-[(5-methylfuran-3-yl)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(5-methylfuran-3-yl)methylidene]propanedinitrile” is a chemical compound with the molecular formula C9H6N2O and a molecular weight of 158.16 . It is available from various suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of “2-[(5-methylfuran-3-yl)methylidene]propanedinitrile” involves a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a nitrile group (C#N), which is attached to the furan ring via a methylene bridge .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile, focusing on six unique applications:
Pharmaceuticals and Drug Development
2-[(5-methylfuran-3-yl)methylidene]propanedinitrile has shown potential in the development of new pharmaceuticals. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel therapeutic agents for treating diseases such as cancer, bacterial infections, and inflammatory conditions .
Organic Synthesis
This compound is valuable in organic synthesis due to its reactivity and ability to form complex molecules. It serves as a building block for synthesizing more complex organic compounds, which can be used in various chemical reactions and processes. Its versatility makes it a useful intermediate in the production of fine chemicals and advanced materials .
Material Science
In material science, 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile is being investigated for its potential to create new materials with unique properties. Researchers are studying its application in developing polymers, resins, and other advanced materials that can be used in various industrial applications, including coatings, adhesives, and composites .
Agricultural Chemistry
The compound is also being explored for its applications in agricultural chemistry. It has potential as a precursor for synthesizing agrochemicals, such as pesticides and herbicides, which can help in protecting crops from pests and diseases. Its effectiveness and environmental impact are key areas of research in this field .
Environmental Science
In environmental science, 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile is being studied for its role in environmental remediation. Its chemical properties make it suitable for breaking down pollutants and contaminants in soil and water. Researchers are investigating its use in developing eco-friendly solutions for cleaning up environmental pollutants.
Biotechnology
The compound is also of interest in biotechnology for its potential applications in biocatalysis and enzyme engineering. Its structure allows it to interact with enzymes and other biological molecules, making it a candidate for developing new biocatalysts that can be used in industrial processes, such as the production of biofuels and bioplastics.
NIST Chemistry WebBook Wikipedia MilliporeSigma NIST Chemistry WebBook Benchchem : NIST Chemistry WebBook
Future Directions
The future directions for research on “2-[(5-methylfuran-3-yl)methylidene]propanedinitrile” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the wide range of uses for furan derivatives, this compound could have potential applications in various fields .
properties
IUPAC Name |
2-[(5-methylfuran-3-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-7-2-8(6-12-7)3-9(4-10)5-11/h2-3,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPFGEJOHOIVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methylfuran-3-yl)methylidene]propanedinitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B6484070.png)
![4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6484075.png)
![1-methyl-2-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6484086.png)
![5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6484089.png)
![2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6484090.png)

![N-methyl-N-[2-(pyridin-4-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6484107.png)
![2-(ethylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6484128.png)


![N-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6484153.png)
![2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6484157.png)

![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B6484176.png)